molecular formula C33H29N5O3S2 B11979166 (5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11979166
M. Wt: 607.7 g/mol
InChI Key: GXXDLDRCHPOERO-RRAHZORUSA-N
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Description

(5Z)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-{[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-{[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazole and thiazolidinone rings, followed by their coupling through a methylene bridge. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to minimize costs and maximize efficiency. This involves the use of industrial-grade reagents, continuous flow reactors, and automated systems to control reaction parameters. The final product is then purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-{[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

(5Z)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-{[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-{[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-{[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from other similar compounds .

Properties

Molecular Formula

C33H29N5O3S2

Molecular Weight

607.7 g/mol

IUPAC Name

(5Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H29N5O3S2/c1-4-19-41-27-17-15-23(16-18-27)29-24(21-36(34-29)25-11-7-5-8-12-25)20-28-31(39)37(33(42)43-28)30-22(2)35(3)38(32(30)40)26-13-9-6-10-14-26/h5-18,20-21H,4,19H2,1-3H3/b28-20-

InChI Key

GXXDLDRCHPOERO-RRAHZORUSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)C6=CC=CC=C6

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)C6=CC=CC=C6

Origin of Product

United States

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